4,4-Dimethyl-1-phenylpentan-2-one
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Overview
Description
4,4-Dimethyl-1-phenylpentan-2-one, also known as benzylneopentylketon, is an organic compound with the molecular formula C₁₃H₁₈O. It is a ketone characterized by a phenyl group attached to a pentanone backbone with two methyl groups at the fourth carbon position. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-1-phenylpentan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with 4,4-dimethyl-2-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
4,4-Dimethyl-1-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-phenylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-pentanone: Similar structure but lacks the phenyl group.
Benzylacetone: Contains a phenyl group but has a different carbon backbone.
4-Methyl-4-phenylpentan-2-one: Similar structure with a single methyl group at the fourth carbon position.
Uniqueness
4,4-Dimethyl-1-phenylpentan-2-one is unique due to the presence of both the phenyl group and two methyl groups at the fourth carbon position, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
6303-84-0 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4,4-dimethyl-1-phenylpentan-2-one |
InChI |
InChI=1S/C13H18O/c1-13(2,3)10-12(14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
GUGWJSWTOXBXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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